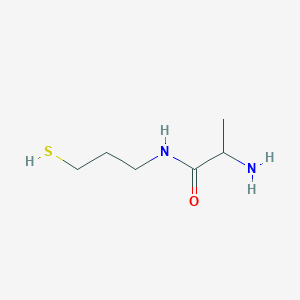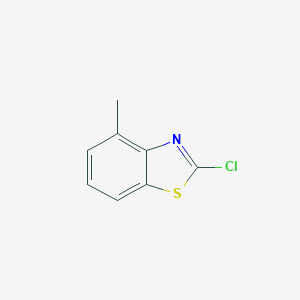
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol, also known as TPCM, is a cyclohexane-based compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCM is a chiral molecule with four stereocenters, making it a unique and complex molecule to synthesize and study.
Scientific Research Applications
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit excellent catalytic activity in various reactions, including the Diels-Alder reaction.
Mechanism Of Action
The mechanism of action of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response, leading to the suppression of inflammatory cytokines.
Biochemical And Physiological Effects
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to induce apoptosis in cancer cells by targeting various signaling pathways, leading to the suppression of tumor growth. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has several advantages and limitations for lab experiments. The advantages of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its unique structure, which allows for the synthesis of novel materials with unique properties, and its potent antitumor activity, which makes it a promising candidate for drug development. The limitations of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its low yield, which makes it challenging to obtain sufficient quantities of the compound for experiments, and its complex structure, which makes it difficult to synthesize and study.
Future Directions
There are several future directions for (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol research, including the development of new synthesis methods to improve the yield and efficiency of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol synthesis, the exploration of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's potential applications in drug delivery systems, the investigation of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's mechanism of action in cancer cells, and the development of novel materials based on (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. Additionally, further studies are needed to determine the safety and toxicity of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in vivo, as well as its potential side effects. Overall, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a promising compound with significant potential for various applications in scientific research.
Synthesis Methods
The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is via a Diels-Alder reaction between phenyl vinyl sulfone and cyclohexadiene. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a challenging process due to its complex structure, and the yield of the final product is relatively low.
properties
CAS RN |
131233-70-0 |
|---|---|
Product Name |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
Molecular Formula |
C27H30O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C27H30O6/c28-22-23(29)25(31-16-19-10-4-1-5-11-19)27(33-18-21-14-8-3-9-15-21)26(24(22)30)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2/t22?,23-,24-,25-,26+,27?/m1/s1 |
InChI Key |
DLTULJLWMBPREM-UZXVYOLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
synonyms |
1,5,6-TOBMI 1,5,6-tri-O-benzyl-myo-inositol 1,5,6-tri-O-benzylmyoinositol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



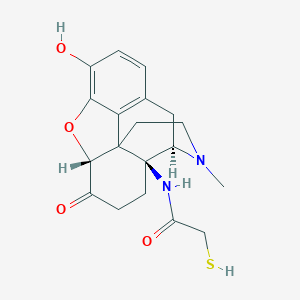
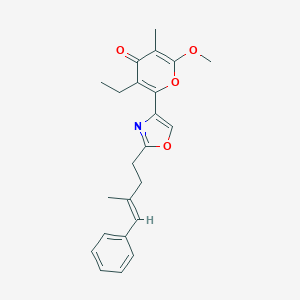
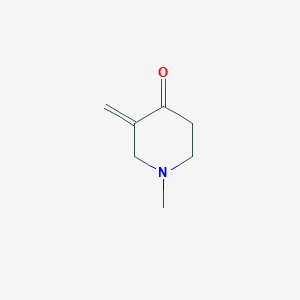
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
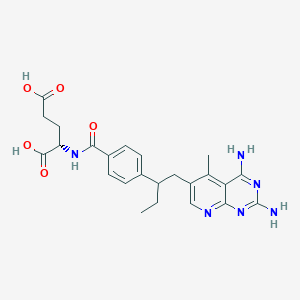
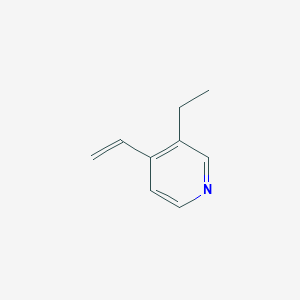
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
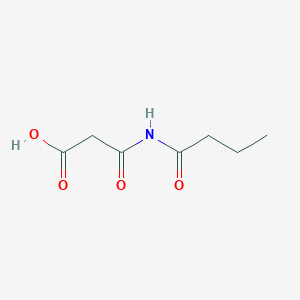
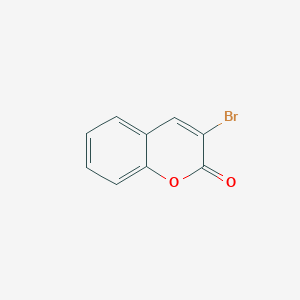
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
